3,3'-(Methylphosphoryl)dipropanenitrile
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Overview
Description
3,3’-(Methylphosphoryl)dipropanenitrile is an organic compound with the molecular formula C7H11N2OP It is characterized by the presence of a methylphosphoryl group attached to two propanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylphosphoryl)dipropanenitrile typically involves the reaction of methylphosphonic dichloride with propanenitrile in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production methods for 3,3’-(Methylphosphoryl)dipropanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Methylphosphoryl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Amines
Substitution: Substituted nitriles or amides
Scientific Research Applications
3,3’-(Methylphosphoryl)dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Methylphosphoryl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Methylphosphoryl)dipropanoic acid
- 3,3’-(Methylphosphoryl)dipropylamine
Uniqueness
3,3’-(Methylphosphoryl)dipropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain research and industrial contexts.
Properties
CAS No. |
51805-10-8 |
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Molecular Formula |
C7H11N2OP |
Molecular Weight |
170.15 g/mol |
IUPAC Name |
3-[2-cyanoethyl(methyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C7H11N2OP/c1-11(10,6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
InChI Key |
LNESPAROBMUDRI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CCC#N)CCC#N |
Origin of Product |
United States |
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